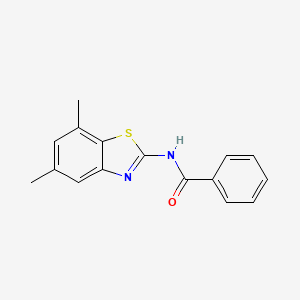
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. This specific compound is characterized by the presence of two methyl groups at positions 5 and 7 on the benzothiazole ring and a benzamide group at position 2. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptoaniline with acid chlorides to form benzothiazole derivatives . The reaction conditions typically include the use of solvents such as dimethylformamide and catalysts like hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride . Industrial production methods may involve microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Analyse Des Réactions Chimiques
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Dess-Martin periodinane for oxidation and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and thiols. Major products formed from these reactions include substituted benzothiazole derivatives with potential biological activities .
Applications De Recherche Scientifique
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has numerous scientific research applications. In medicinal chemistry, it is investigated for its potential as an antibacterial and anticancer agent . Its derivatives have shown promising activity against various bacterial strains and cancer cell lines. In material science, benzothiazole derivatives are used as components in dyes and nonlinear optical materials . Additionally, they are explored for their role as accelerators in the sulfur vulcanization of rubber .
Mécanisme D'action
The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis . In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparaison Avec Des Composés Similaires
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can be compared with other benzothiazole derivatives such as 2-aminobenzothiazole and 2-mercaptobenzothiazole . While these compounds share a common benzothiazole core, their biological activities and applications differ. For example, 2-aminobenzothiazole is known for its antifungal and antiprotozoal activities, whereas 2-mercaptobenzothiazole is widely used as a rubber accelerator
Propriétés
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)17-16(20-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJRQAUDYJINJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
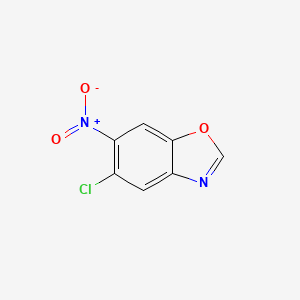
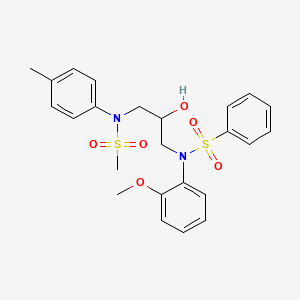
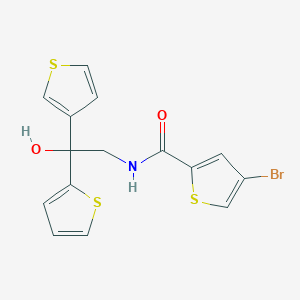
methyl]phenyl 4-chlorobenzenecarboxylate](/img/structure/B2994169.png)
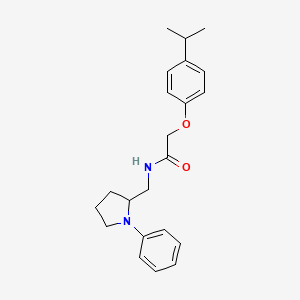
![3-(4-Methoxybutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2994175.png)
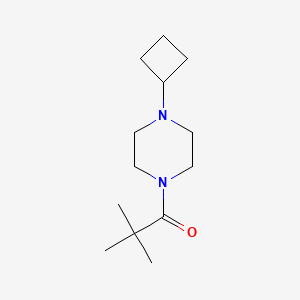
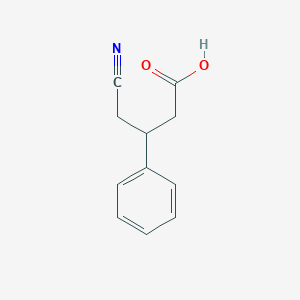
![N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide](/img/structure/B2994179.png)
![7-chloro-2-(2,4-dimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2994181.png)
![(2Z)-6-bromo-2-[(2-chloro-4-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2994182.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2994184.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2994185.png)
![1-(1,2-benzoxazol-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2994187.png)
